

# Technical Monograph: 3-[(2-Chlorobenzyl)oxy]piperidine Hydrochloride[1]

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## Compound of Interest

Compound Name:	3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
CAS No.:	1220017-44-6
Cat. No.:	B1423897

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## Executive Summary

**3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride** is a specialized heterocyclic ether scaffold used primarily as a building block in medicinal chemistry.[1] Characterized by a piperidine ring functionalized at the C3 position with an ortho-chlorobenzoyloxy group, this compound serves as a versatile pharmacophore for G-Protein Coupled Receptor (GPCR) ligand design, particularly in the development of histamine (H3), muscarinic, and chemokine receptor modulators.[1]

This guide details the compound's physiochemical identity, validated synthetic pathways, analytical expectations, and handling protocols, grounded in the principles of rational drug design.

## Chemical Identity & Specifications

Property	Specification
CAS Registry Number	1220017-44-6
IUPAC Name	3-[(2-Chlorophenyl)methoxy]piperidine hydrochloride
Common Name	3-(2-Chlorobenzoyloxy)piperidine HCl
Molecular Formula	C <sub>12</sub> H <sub>16</sub> ClNO <sup>[1][2]</sup> · HCl (Salt) / C <sub>12</sub> H <sub>16</sub> ClNO (Free Base)
Molecular Weight	262.18 g/mol (Salt) / 225.72 g/mol (Free Base)
SMILES (Free Base)	<chem>C1C=CC=CC1COC2CCCNC2</chem>
SMILES (Salt)	<chem>C1C=CC=CC1COC2CCCNC2.Cl</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM

## Synthetic Methodology

The synthesis of **3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride** requires precise control over regioselectivity to prevent N-alkylation.<sup>[1]</sup> The industry-standard protocol utilizes an orthogonal protection strategy.<sup>[1]</sup>

## Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. Direct alkylation of 3-hydroxypiperidine is discouraged due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.<sup>[1]</sup> Therefore, the nitrogen must be protected (e.g., tert-butyl carbamate, Boc) prior to O-alkylation.<sup>[1]</sup>

## Validated Synthesis Protocol

### Step 1: N-Protection

- Reagents: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Triethylamine (Et<sub>3</sub>N).<sup>[1]</sup>

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Conditions: 0°C to RT, 4–12 h.
- Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of Boc<sub>2</sub>O yields N-Boc-3-hydroxypiperidine.[1]

#### Step 2: O-Alkylation (Williamson Ether Synthesis)

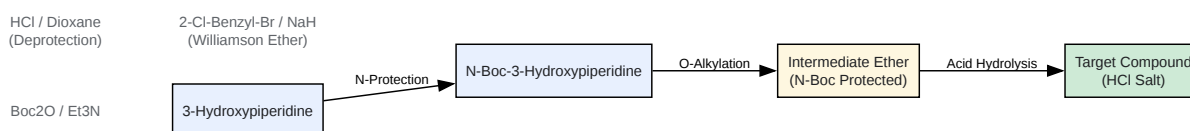
- Reagents: N-Boc-3-hydroxypiperidine, 2-Chlorobenzyl bromide (or chloride), Sodium Hydride (NaH, 60% dispersion).[1]
- Solvent: Anhydrous DMF or THF.
- Protocol:
  - Cool solution of N-Boc-intermediate to 0°C under N<sub>2</sub> atmosphere.
  - Add NaH portion-wise to generate the alkoxide (gas evolution: H<sub>2</sub>).
  - Stir for 30 min to ensure complete deprotonation.
  - Add 2-Chlorobenzyl bromide dropwise.
  - Warm to RT and stir (4–16 h).
- Critical Control Point: Strictly anhydrous conditions are required to prevent quenching of the alkoxide.

#### Step 3: Deprotection & Salt Formation[1]

- Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).
- Solvent: DCM (for TFA) or Dioxane/Ether (for HCl).
- Protocol:
  - Treat the ether intermediate with acid to cleave the Boc group.

- Evaporate volatiles.
- Dissolve residue in minimal EtOH/MeOH and precipitate with Et<sub>2</sub>O/HCl.
- Filter and dry the hydrochloride salt.

## Synthesis Workflow Diagram



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Caption: Orthogonal protection strategy ensuring regioselective O-alkylation at the C3 position.

## Analytical Profile

Researchers should verify the identity of the synthesized compound using the following predicted spectral data.

## Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

- δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (NH<sub>2</sub><sup>+</sup>).
- δ 7.4–7.6 ppm (m, 2H): Aromatic protons (C3, C6 of benzyl).
- δ 7.2–7.4 ppm (m, 2H): Aromatic protons (C4, C5 of benzyl).
- δ 4.65 ppm (s, 2H): Benzylic methylene (–O–CH<sub>2</sub>–Ar).
- δ 3.6–3.8 ppm (m, 1H): Methine proton at C3 of piperidine (–CH–O–).
- δ 3.0–3.4 ppm (m, 4H): Piperidine ring methylene protons adjacent to Nitrogen.

- $\delta$  1.5–2.0 ppm (m, 4H): Remaining piperidine ring methylene protons.

## Mass Spectrometry[1]

- Ionization Mode: ESI (+)
- Expected m/z: 226.09 [M+H]<sup>+</sup> (Calculated for C<sub>12</sub>H<sub>17</sub>ClNO<sup>+</sup>).
- Isotope Pattern: Distinctive <sup>35</sup>Cl/<sup>37</sup>Cl ratio (3:[1]1) visible in the molecular ion cluster.

## Applications in Drug Discovery

The 3-(benzyloxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for several therapeutic targets.

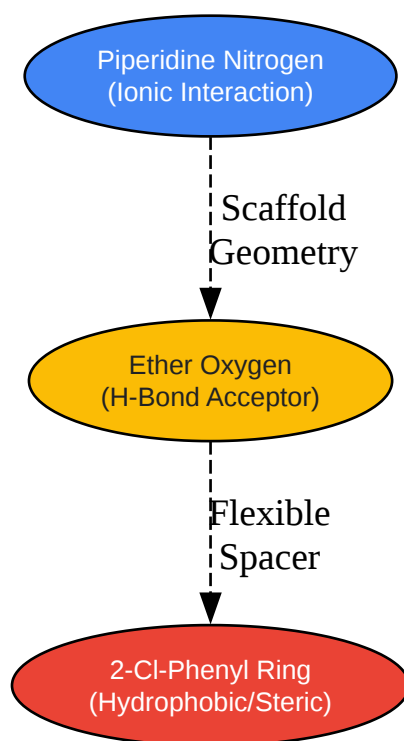
## Pharmacophore Mapping

The molecule provides three key interaction points:

- Basic Nitrogen: Protonated at physiological pH, forming ionic interactions with aspartate residues (e.g., Asp3.32 in aminergic GPCRs).
- Ether Linker: Acts as a hydrogen bond acceptor and provides rotational flexibility.
- Aromatic Ring: Engages in  $\pi$ - $\pi$  stacking or hydrophobic interactions within the receptor binding pocket. The ortho-chloro substituent introduces steric bulk and influences the dihedral angle, potentially locking the conformation for subtype selectivity.

## Target Classes

- Histamine H3 Antagonists: Analogs of this scaffold (e.g., Pitolisant derivatives) are explored for narcolepsy and cognitive disorders. The ether linkage mimics the propoxy spacer found in potent H3 ligands.
- Muscarinic Acetylcholine Receptors: 3-substituted piperidines are classic bioisosteres for quinuclidine rings found in muscarinic antagonists.[1]
- Sigma Receptors: Benzyl-piperidine motifs show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.[1]



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Caption: Pharmacophore interaction points of the 3-[(2-Chlorobenzyl)oxy]piperidine scaffold.

## Safety & Handling (EHS)

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of general piperidine hydrochloride salts and benzyl halides.

- GHS Classification:
  - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
  - Skin Irritation: Category 2.
  - Eye Irritation: Category 2A.
  - STOT-SE: Category 3 (Respiratory irritation).[1]
- Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.

- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis or clumping.

## References

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